

Technical Guide: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

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Compound of Interest

Compound Name: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Cat. No.: B033015

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CAS Number: 79677-62-6

This technical guide provides an in-depth overview of **3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine**, a key intermediate in peptide synthesis and a valuable tool for researchers in drug development and structural biology. The document outlines its physicochemical properties, provides a detailed synthesis protocol, and illustrates its application in solid-phase peptide synthesis.

Physicochemical and Structural Data

3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a derivative of the amino acid L-tyrosine. The introduction of an iodine atom onto the phenyl ring and the protection of the amine group with a benzyloxycarbonyl (Cbz) group make it a versatile building block in organic synthesis.

Property	Value	Source
CAS Number	79677-62-6	[1][2]
Molecular Formula	C ₁₇ H ₁₆ INO ₅	[1][2]
Molecular Weight	441.22 g/mol	[1][2]
Alternate Names	3-Iodo-N- [(phenylmethoxy)carbonyl]-L-tyrosine	[1][2]
InChI Key	RCVSCHJHQHQCNGN- AWEZQNQCLSA-N	[3]

Synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

The synthesis of **3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine** is typically a two-step process starting from L-tyrosine. The first step involves the protection of the amino group, followed by the iodination of the aromatic ring.

Experimental Protocol

Step 1: N-protection of L-tyrosine with Benzyloxycarbonyl (Cbz) Group

This procedure is based on the standard Schotten-Baumann reaction conditions for the protection of amino acids.

- **Dissolution:** Dissolve L-tyrosine in a basic aqueous solution, such as 1 M sodium hydroxide, at 0°C.
- **Addition of Protecting Group:** While vigorously stirring the cooled solution, slowly add benzyl chloroformate (Cbz-Cl) in a dropwise manner. It is crucial to maintain the pH of the reaction mixture in the basic range (pH 9-10) by concurrently adding a base, such as 2 M sodium hydroxide.

- **Reaction:** Allow the reaction to proceed at 0°C for 2-3 hours, after which the mixture is allowed to warm to room temperature and stirred overnight.
- **Work-up:** Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate and other impurities.
- **Acidification:** Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a strong acid, such as 6 M hydrochloric acid. This will precipitate the N-Cbz-L-tyrosine product.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-benzyloxycarbonyl-L-tyrosine.

Step 2: Iodination of N-Cbz-L-tyrosine

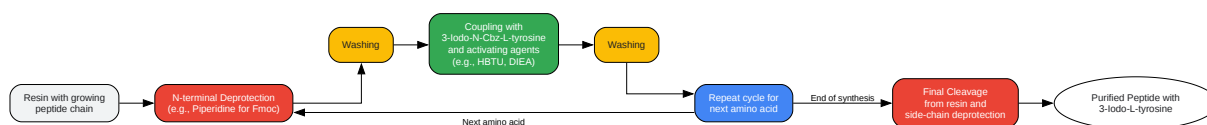
This step introduces the iodine atom at the 3-position of the tyrosine ring.

- **Dissolution:** Dissolve the N-Cbz-L-tyrosine in a suitable solvent, such as aqueous ammonia.
- **Addition of Iodinating Agent:** To the solution, add a solution of iodine and potassium iodide in water dropwise with stirring.
- **Reaction:** Continue stirring at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product, **3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine**.
- **Isolation and Purification:** Collect the solid product by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Applications in Peptide Synthesis

3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of 3-iodo-L-tyrosine into a peptide sequence. The Cbz group serves as a temporary protecting group for the α -amino group, preventing unwanted side reactions during peptide bond formation.^[1]

The workflow for incorporating this amino acid derivative into a growing peptide chain is illustrated below.



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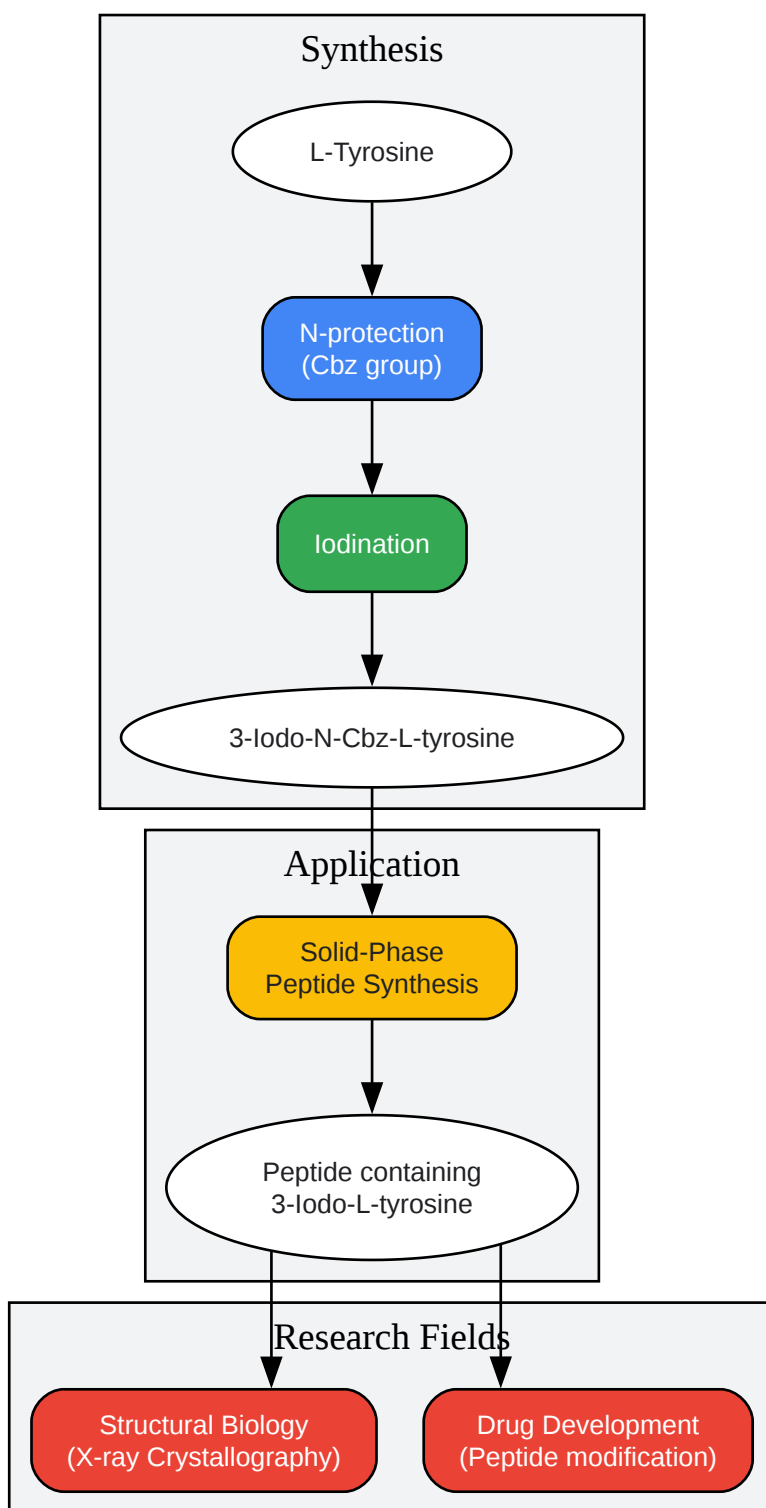
Solid-Phase Peptide Synthesis (SPPS) Workflow

Structural Biology and Drug Development

The deprotected form, 3-iodo-L-tyrosine, which can be incorporated into proteins using this reagent, has significant applications. The heavy iodine atom is a powerful tool in X-ray crystallography for solving the phase problem via single-wavelength anomalous dispersion (SAD) phasing.^[1] This simplifies the determination of protein three-dimensional structures. Furthermore, the introduction of iodine can modify the biological activity of peptides, potentially leading to enhanced potency or altered receptor selectivity, which is of great interest in drug development.^[1]

Synthesis and Application Pathway

The overall logical relationship from the starting material to the final application of **3-iodo-N-[(benzyloxy)carbonyl]-L-tyrosine** is depicted in the following diagram.



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Synthesis and Application of 3-Iodo-N-Cbz-L-tyrosine

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References

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